molecular formula C15H14O2 B14155615 3,4-Dimethylphenyl benzoate CAS No. 3845-63-4

3,4-Dimethylphenyl benzoate

Cat. No.: B14155615
CAS No.: 3845-63-4
M. Wt: 226.27 g/mol
InChI Key: NRZNGWLWIRTEOH-UHFFFAOYSA-N
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Description

3,4-Dimethylphenyl benzoate is an organic compound with the molecular formula C15H14O2 It is a derivative of benzoic acid and is characterized by the presence of a benzoate ester group attached to a 3,4-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethylphenyl benzoate can be synthesized through the esterification of 3,4-dimethylphenol with benzoic acid or its derivatives. One common method involves the reaction of 3,4-dimethylphenol with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to facilitate the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylphenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the phenyl ring can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of 3,4-dimethylbenzoic acid or 3,4-dimethylbenzaldehyde.

    Reduction: Formation of 3,4-dimethylphenyl methanol.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

3,4-Dimethylphenyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethylphenyl benzoate depends on the specific reactions it undergoes. In esterification reactions, the compound acts as an electrophile, reacting with nucleophiles such as alcohols or phenols.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylphenyl benzoate
  • 2,3-Dimethylphenyl benzoate
  • 2,4-Dimethylphenyl benzoate

Comparison

3,4-Dimethylphenyl benzoate is unique due to the specific positioning of the methyl groups on the phenyl ring. This positioning influences the compound’s reactivity and the types of reactions it can undergo. For example, the presence of methyl groups at the 3 and 4 positions can enhance the compound’s reactivity in electrophilic aromatic substitution reactions compared to its isomers .

Properties

CAS No.

3845-63-4

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

(3,4-dimethylphenyl) benzoate

InChI

InChI=1S/C15H14O2/c1-11-8-9-14(10-12(11)2)17-15(16)13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

NRZNGWLWIRTEOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)C2=CC=CC=C2)C

Origin of Product

United States

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